An In-depth Technical Guide to 1-Boc-6-Amino-2,3-dihydroindole
An In-depth Technical Guide to 1-Boc-6-Amino-2,3-dihydroindole
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical, physical, and pharmacological properties of 1-Boc-6-Amino-2,3-dihydroindole, a key intermediate in modern medicinal chemistry. It includes a summary of its properties, its role in synthetic workflows, and its significance in the development of novel therapeutic agents.
Core Chemical and Physical Properties
1-Boc-6-Amino-2,3-dihydroindole, also known as tert-butyl 6-aminoindoline-1-carboxylate, is a bifunctional molecule featuring a Boc-protected indoline (B122111) scaffold with a primary amine. This structure makes it a valuable and versatile building block in organic synthesis.[1][2] The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, making it suitable for a variety of synthetic applications.[3]
Quantitative properties of the compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 129488-00-2 | [1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.29 g/mol | [1][4] |
| Appearance | Gray to brown solid | [1][4] |
| Boiling Point | 374.9 ± 41.0 °C (Predicted) | [1][4] |
| Density | 1.177 ± 0.06 g/cm³ (Predicted at 20°C) | [1][4] |
| pKa | 4.86 ± 0.20 (Predicted) | [1][4] |
| Storage Conditions | 2-8°C, protect from light | [1][4] |
Role in Drug Discovery and Medicinal Chemistry
1-Boc-6-Amino-2,3-dihydroindole is primarily utilized as a drug intermediate for the synthesis of various active compounds.[5] The indoline core is a privileged scaffold in medicinal chemistry, and this compound's structure allows for easy modification, facilitating the exploration of new therapeutic avenues.[3]
Its key applications include:
-
Synthesis of Bioactive Indole (B1671886) Derivatives: It serves as a crucial building block for creating complex indole-based molecules that have shown promise in fields such as oncology and neurology.[2]
-
Pharmaceutical Development: The compound is a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders, partly due to its structural similarity to some neurotransmitters.[2]
-
Biochemical Research: It is employed in studies related to enzyme inhibition and receptor binding, which helps in understanding biological pathways.[2]
The molecule's two reactive sites—the Boc-protected nitrogen within the ring and the external amino group—allow for orthogonal synthesis strategies, where each site can be derivatized independently to build molecular complexity.
Synthetic Workflow and Experimental Considerations
The primary utility of 1-Boc-6-Amino-2,3-dihydroindole is as a reactant in multi-step synthetic pathways. A general workflow involves leveraging the free amino group for derivatization, followed by the eventual deprotection of the Boc group to allow for further modification at the indole nitrogen.
While specific protocols vary, a common transformation involving the free amino group is amide coupling. The following is a generalized, illustrative procedure for coupling a carboxylic acid to 1-Boc-6-Amino-2,3-dihydroindole.
Objective: To form an amide bond at the C6-amino position.
Materials:
-
1-Boc-6-Amino-2,3-dihydroindole
-
Carboxylic acid of interest (R-COOH)
-
Coupling agent (e.g., EDC, HOBt)[6]
-
Organic base (e.g., DIPEA, Triethylamine)
-
Anhydrous solvent (e.g., DMF, Dichloromethane)
Procedure:
-
Dissolve 1-Boc-6-Amino-2,3-dihydroindole (1.0 eq) and the carboxylic acid (1.1 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the coupling agents, such as EDC (1.2 eq) and HOBt (1.2 eq), to the solution.[6]
-
Add the organic base (e.g., DIPEA, 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product into an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography to yield the desired N-acylated product.
This resulting molecule can then be advanced, for example, by removing the Boc protecting group under acidic conditions to enable further functionalization at the indoline nitrogen.[7]
Logical Relationships in Synthesis
The strategic use of protecting groups is fundamental when working with polyfunctional molecules like 1-Boc-6-Amino-2,3-dihydroindole. The Boc group on the indoline nitrogen "masks" it from reacting, thereby directing reactivity towards the C6-amino group. This orthogonal protection strategy is a cornerstone of modern organic synthesis.
References
- 1. 6-AMINO-2,3-DIHYDRO-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS#: 129488-00-2 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-AMINO-2,3-DIHYDRO-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 129488-00-2 [amp.chemicalbook.com]
- 5. 1-Boc-6-Amino-2,3-dihydroindole | Artepal [artepal.org]
- 6. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
